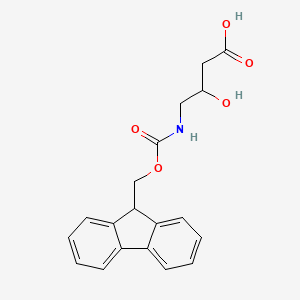

Fmoc-4-amino-3-hydroxybutanoic acid

Descripción general

Descripción

Fmoc-4-amino-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-4-amino-3-hydroxybutanoic acid (Fmoc-Gab) is a notable compound in peptide synthesis, recognized for its unique structural features and biological applications. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₁₉H₁₉NO₅

- Molecular Weight : 341.37 g/mol

- CAS Number : 184763-08-4

The compound is characterized by the presence of both an amino group and a hydroxyl group on a four-carbon backbone, making it an analog of natural amino acids like serine and threonine, which are crucial for various biological functions .

Synthesis Methods

The synthesis of Fmoc-Gab typically involves:

- Protection of the Amino Group : The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group during peptide synthesis.

- Coupling Reactions : It can be incorporated into peptide chains through standard coupling reactions, allowing for the introduction of specific functionalities.

While Fmoc-Gab does not exhibit a direct mechanism of action on its own, once incorporated into peptides, it can influence various biological processes. The hydroxyl group can participate in hydrogen bonding and affect peptide-protein interactions, thus modulating the activity of molecular targets such as enzymes and receptors .

Applications in Research

- Peptide Synthesis : Fmoc-Gab is widely used in solid-phase peptide synthesis (SPPS), allowing researchers to design peptides with tailored properties for specific biological activities .

- Drug Development : Its structural characteristics make it a valuable tool in developing peptide-based drugs that exhibit improved stability and efficacy against various targets .

- Bioconjugation : Fmoc-Gab facilitates the attachment of peptides to biomolecules, enabling the creation of targeted therapies and diagnostic agents .

Interaction Studies

Research has demonstrated that peptides incorporating Fmoc-Gab can interact with various proteins and receptors. For instance, studies have shown that analogs containing 4-amino-3-hydroxybutanoic acid exhibit significant agonistic activity at GABA receptors, highlighting their potential in neuropharmacology .

In Vitro Studies

In vitro assays have been conducted to evaluate the effects of peptides containing Fmoc-Gab on cell invasion and proliferation. For example, one study reported that a peptide incorporating Fmoc-Gab significantly reduced glioblastoma cell invasion through a three-dimensional extracellular matrix at concentrations as low as 5 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fmoc-Gab | Hydroxyl and amino groups | Peptide synthesis, neuroactive properties |

| Fmoc-Thr | Hydroxyl group | Standard amino acid in proteins |

| Fmoc-Ser | Hydroxyl group | Standard amino acid involved in enzyme activity |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Gab is primarily utilized in the synthesis of peptides, serving as a building block that introduces specific functionalities into peptide chains. The hydroxyl group in Fmoc-Gab can be exploited to modify peptide properties such as solubility, stability, and biological activity. Its incorporation into peptide sequences allows researchers to study structure-function relationships in proteins and peptides.

Interaction Studies

Research involving Fmoc-Gab often focuses on its role in studying interactions between peptides and proteins or receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to elucidate these interactions. For instance, studies have shown that the incorporation of Fmoc-Gab can enhance binding affinities or alter the specificity of peptide ligands toward their targets.

Enantioselective Studies

The enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB), related to Fmoc-Gab, have been investigated for their agonistic effects on GABA receptors. Research indicates that the R- and S-enantiomers exhibit different selectivity profiles at GABA(A), GABA(B), and GABA(C) receptors, which may inform the design of new therapeutic agents targeting these pathways .

Pharmaceutical Applications

Fmoc-Gab has potential applications in drug development, particularly as a component of peptide-based therapeutics. Its ability to mimic natural amino acids while introducing unique functionalities allows for the design of novel drugs with enhanced pharmacological properties.

Nutritional Supplements

Recent patents have explored the use of amino acid-based compounds, including Fmoc-Gab, in nutritional formulations aimed at treating local diseases or enhancing metabolic functions . These formulations leverage the unique properties of Fmoc-Gab to provide synergistic effects when combined with other nutrients.

Análisis De Reacciones Químicas

Table 1: Reaction Conditions and Yields for Fmoc-Amino Acid Coupling

| Entry | Coupling Agent (equiv) | Activation Time (min) | Yield (%) |

|---|---|---|---|

| 1 | HBTU (1.1) | 15 | 15 |

| 2 | HBTU (1.2) | 15 | 61 |

| 3 | HATU (1.0) | 60 | 72 |

| 4 | HATU (1.2) | 60 | 91 |

-

Optimal Conditions : 1.2 equiv HATU with 60 min activation achieves 91% yield for coupling with diaminobenzoic acid, bypassing chromatographic purification .

-

Challenges : Histidine derivatives require additional purification due to lower yields (~40%) .

Deprotection and Functional Group Transformations

The Fmoc group is cleaved under basic conditions (e.g., piperidine in DMF), enabling sequential peptide elongation.

Key Observations:

-

Regioselective Protection : The primary amine at position 4 is selectively protected using Boc₂O under sodium hydroxide, preserving the hydroxyl group at position 3 .

-

Saponification : Ester derivatives undergo chemoselective hydrolysis (NaOH/CaCl₂) without affecting the Fmoc group, enabling controlled functionalization .

Esterification and N-Substitution

The carboxylic acid is esterified for further derivatization:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Alcohol + coupling agent (e.g., HATU) | Methyl/ethyl esters formed |

| N-Alkylation | Alkyl halides, BF₃·OEt₂ catalysis | Substituted carbamates generated |

| Saponification | NaOH/CaCl₂ | Free acid regenerated |

Stability and Side Reactions

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVHFNYDXGWPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.